molecular formula C12H10FN3OS B4366544 2-{[4-(4-Fluorophenyl)pyrimidin-2-yl]sulfanyl}acetamide

2-{[4-(4-Fluorophenyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B4366544
M. Wt: 263.29 g/mol
InChI Key: HRSHJALMNBFJIQ-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)pyrimidin-2-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-viral, anti-inflammatory, and antibacterial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves the reaction of 4-(4-fluorophenyl)-2-pyrimidinethiol with chloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade solvents and reagents. The reaction conditions, such as temperature and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorophenyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with the signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

2-{[4-(4-Fluorophenyl)pyrimidin-2-yl]sulfanyl}acetamide can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anti-cancer drug that also targets cell proliferation.

    Capecitabine: Another pyrimidine derivative used in cancer therapy.

    Osimertinib: A pyrimidine-based drug used for the treatment of non-small cell lung cancer.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with different molecular targets and potentially offer a different therapeutic profile compared to other pyrimidine derivatives .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3OS/c13-9-3-1-8(2-4-9)10-5-6-15-12(16-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSHJALMNBFJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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